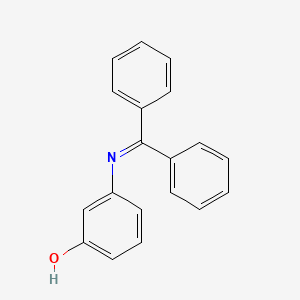

3-(Benzhydrylidene-amino)-phenol

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C19H15NO |

|---|---|

分子量 |

273.3 g/mol |

IUPAC名 |

3-(benzhydrylideneamino)phenol |

InChI |

InChI=1S/C19H15NO/c21-18-13-7-12-17(14-18)20-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,21H |

InChIキー |

MNUYAERTPSZULR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)O)C3=CC=CC=C3 |

製品の起源 |

United States |

Coordination Chemistry and Metallosupramolecular Architectures of 3 Benzhydrylidene Amino Phenol

Ligand Characteristics of 3-(Benzhydrylidene-amino)-phenol

The coordination behavior of this compound is primarily dictated by the presence of specific donor atoms and its potential to form stable chelate rings with metal ions.

The this compound ligand possesses two primary donor sites for metal coordination: the nitrogen atom of the imine group (-C=N-) and the oxygen atom of the phenolic hydroxyl group (-OH) nih.govrsc.org. The lone pair of electrons on the imine nitrogen and the deprotonated phenolic oxygen are readily available for donation to a metal center. Spectroscopic evidence, particularly from infrared (IR) spectroscopy, confirms the involvement of these sites in coordination. A characteristic shift in the ν(C=N) stretching frequency and changes in the ν(C-O) stretching frequency upon complexation are indicative of the participation of the azomethine nitrogen and phenolic oxygen in bonding to the metal ion chemrxiv.org.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be readily achieved through the reaction of the ligand with various metal salts in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

Complexes of this compound with first-row transition metals are typically synthesized by reacting the ligand with the corresponding metal acetates or chlorides in a solvent like ethanol (B145695) or DMSO, often with gentle heating nih.govgoogle.com. The resulting complexes are often colored solids and can be characterized by techniques such as IR, UV-Vis spectroscopy, and elemental analysis.

Cobalt(II) Complexes: Cobalt(II) complexes with aminophenol-based Schiff bases often exhibit octahedral or tetrahedral geometries chemrxiv.orggoogle.com. The electronic spectra of these complexes provide insights into their coordination environment.

Nickel(II) Complexes: Nickel(II) can form square planar or octahedral complexes depending on the ligand and reaction conditions rsc.orgchemrxiv.org. Magnetic susceptibility measurements can help distinguish between these geometries.

Copper(II) Complexes: Copper(II) complexes with similar Schiff base ligands have been extensively studied and often adopt a distorted square planar or square pyramidal geometry nih.govnih.govunibo.it.

Zinc(II) Complexes: Due to its d¹⁰ electronic configuration, Zn(II) complexes are typically diamagnetic and adopt tetrahedral or octahedral geometries rsc.orggoogle.com.

Table 1: Representative First-Row Transition Metal Complexes with Aminophenol-Derived Schiff Bases Note: Data for closely related Schiff base complexes are presented due to the lack of specific data for this compound.

| Metal Ion | General Formula | Geometry | Reference |

| Co(II) | [Co(L)₂(H₂O)₂] | Octahedral | chemrxiv.org |

| Ni(II) | [Ni(L)₂] | Square Planar | rsc.org |

| Cu(II) | [Cu(L)₂] | Distorted Square Planar | nih.gov |

| Zn(II) | [Zn(L)₂] | Tetrahedral | rsc.org |

| (L represents a bidentate aminophenol-derived Schiff base ligand) |

The coordination chemistry of this compound extends to heavy and precious metals, opening avenues for the development of materials with interesting properties.

Cadmium(II) Complexes: Cadmium(II), a d¹⁰ ion similar to Zinc(II), is expected to form stable complexes with this compound. The coordination is likely to involve the nitrogen and oxygen donor atoms, leading to the formation of tetrahedral or octahedral complexes.

Platinum(II) Complexes: Platinum(II) complexes are of significant interest due to their potential applications. With bidentate N,O-donor ligands, Pt(II) typically forms square planar complexes researchgate.netrsc.org. The reaction of this compound with a suitable platinum(II) precursor, such as K₂PtCl₄, would be expected to yield a complex of the type [Pt(L)₂].

Gold(III) Complexes: Gold(III) also favors a square planar coordination geometry. It has a high affinity for nitrogen and oxygen donor ligands rsc.org. The interaction of Au(III) with aminophenol-derived ligands can sometimes lead to redox reactions, where Au(III) is reduced to Au(I) or Au(0). The stability of the resulting gold complex would depend on the reaction conditions and the electronic properties of the ligand.

The stoichiometry of the metal complexes formed with this compound is a critical factor that influences their structure and properties. The most common stoichiometries observed for bidentate Schiff base ligands are 1:1 and 1:2 (metal:ligand) ratios nih.govchemrxiv.org.

A 1:2 metal-to-ligand ratio is commonly observed for divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II), leading to the formation of complexes with the general formula [M(L)₂] rsc.orgchemrxiv.org. In these complexes, two molecules of the deprotonated ligand coordinate to the metal center.

In some cases, particularly with metal salts containing coordinating anions (e.g., chloride, acetate) or in the presence of solvent molecules that can act as ligands, 1:1 metal-to-ligand complexes of the type [M(L)X(H₂O)n] (where X is an anion) can be formed chemrxiv.org. The specific stoichiometry is influenced by factors such as the nature of the metal ion, the reaction conditions (including temperature and solvent), and the presence of other coordinating species.

Geometric and Electronic Structures of Metal-3-(Benzhydrylidene-amino)-phenol Complexes

The geometric and electronic structures of metal complexes containing this compound are intrinsically linked. The arrangement of the ligand around the central metal ion dictates the splitting of the metal's d-orbitals, which in turn influences the electronic properties of the complex, including its color, magnetic behavior, and reactivity.

Octahedral Geometry: This is a common coordination geometry for metal ions with a coordination number of six. In the context of this compound, an octahedral complex could be formed with a stoichiometry of [M(L)₂X₂], where L represents the deprotonated 3-(Benzhydrylidene-amino)-phenolate ligand and X represents a monodentate ancillary ligand (e.g., water, ammonia (B1221849), or halide). Alternatively, if the ligand acts in a tridentate fashion, which is less likely for this specific ligand but possible in some arrangements, a 2:1 ligand-to-metal ratio could also result in an octahedral geometry.

Tetrahedral Geometry: Metal ions such as Co(II), Zn(II), and Mn(II) frequently adopt a tetrahedral geometry, particularly with bulky ligands. For complexes of this compound, a 2:1 ligand-to-metal ratio, [M(L)₂], would likely result in a tetrahedral arrangement around the metal center.

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions like Ni(II), Pd(II), and Pt(II), as well as Cu(II) in some instances. The formation of square planar complexes with this compound would typically involve a 2:1 ligand-to-metal ratio, [M(L)₂].

The determination of these geometries relies heavily on experimental techniques such as single-crystal X-ray diffraction, which provides precise information on bond lengths and angles. Spectroscopic methods, including UV-Vis and IR spectroscopy, as well as magnetic susceptibility measurements, also offer valuable insights into the coordination environment of the metal ion.

Table 1: Plausible Coordination Geometries for Metal-3-(Benzhydrylidene-amino)-phenol Complexes Based on Analogous Systems

| Metal Ion | Plausible Coordination Geometry | Potential Stoichiometry (Ligand:Metal) |

| Co(II) | Tetrahedral or Octahedral | 2:1 or 2:1 with ancillary ligands |

| Ni(II) | Square Planar or Octahedral | 2:1 or 2:1 with ancillary ligands |

| Cu(II) | Square Planar or Distorted Octahedral | 2:1 or 2:1 with ancillary ligands |

| Zn(II) | Tetrahedral | 2:1 |

| Mn(II) | Tetrahedral or Octahedral | 2:1 or 2:1 with ancillary ligands |

| Fe(III) | Octahedral | 2:1 with ancillary ligands |

The bonding in metal-3-(Benzhydrylidene-amino)-phenol complexes involves the donation of electron pairs from the nitrogen of the imine group and the oxygen of the deprotonated phenol (B47542) to the metal center, forming coordinate covalent bonds. The nature of these interactions can be probed using various spectroscopic and theoretical methods.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for investigating metal-ligand bonding. The C=N stretching vibration of the imine group in the free this compound ligand is expected to shift to a lower frequency upon coordination to a metal ion. This shift is indicative of the donation of electron density from the imine nitrogen to the metal, which weakens the C=N bond. Similarly, the C-O stretching vibration of the phenolic group will be affected by coordination. The appearance of new bands in the far-IR region can be attributed to the M-N and M-O stretching vibrations, providing direct evidence of coordination.

Electronic Spectroscopy (UV-Vis): The electronic spectra of these complexes provide information about the d-orbital splitting and the nature of electronic transitions. Ligand-to-metal charge transfer (LMCT) bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital, are often observed. The energy of these bands can provide insights into the energy levels of the metal and ligand orbitals and the extent of their interaction. Furthermore, d-d transitions within the metal center can be observed, and their energies are characteristic of the coordination geometry.

Computational Studies: Density Functional Theory (DFT) calculations can provide a detailed picture of the electronic structure and bonding within these complexes. These calculations can be used to determine the molecular orbital compositions, charge distributions, and the nature of the frontier orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and electronic properties of the complexes.

Table 2: Expected Spectroscopic Signatures for Metal-Ligand Bonding in this compound Complexes

| Spectroscopic Technique | Expected Observation upon Complexation | Interpretation |

| Infrared (IR) Spectroscopy | Shift of ν(C=N) to lower frequency | Coordination of imine nitrogen |

| Appearance of new ν(M-N) and ν(M-O) bands | Formation of metal-ligand bonds | |

| Electronic (UV-Vis) Spectroscopy | Appearance of new absorption bands (d-d, LMCT) | Indication of coordination geometry and electronic interactions |

Redox Properties of this compound and its Metal Complexes

The redox behavior of this compound and its metal complexes is of significant interest due to the potential for these compounds to participate in electron transfer reactions. The presence of both a redox-active phenol group and an imine functionality, coupled with a central metal ion that can often exist in multiple oxidation states, leads to a rich and complex electrochemistry.

The electrochemical properties of these compounds are typically investigated using techniques such as cyclic voltammetry (CV). CV allows for the determination of redox potentials and provides insights into the reversibility and kinetics of electron transfer processes.

The free this compound ligand is expected to undergo oxidation at the phenolic hydroxyl group. The potential at which this oxidation occurs is influenced by the electronic nature of the benzhydrylidene substituent. Upon coordination to a metal ion, the redox potential of the ligand can be significantly altered. The metal ion can either facilitate or hinder the oxidation of the phenol group, depending on its electron-withdrawing or -donating properties.

Furthermore, the metal center itself can undergo redox reactions. The ease with which the metal ion is oxidized or reduced is influenced by the nature of the ligand. The electron-donating properties of the deprotonated phenolate (B1203915) and the imine nitrogen can increase the electron density on the metal center, making it easier to oxidize (i.e., shifting its oxidation potential to a more negative value).

In many cases, the observed redox processes in the metal complexes can be either metal-centered or ligand-centered. For complexes with redox-inactive metal ions like Zn(II), any observed redox activity can be attributed to the ligand. For complexes with redox-active metal ions like Cu(II), Co(II), or Fe(III), it can be challenging to definitively assign the observed redox waves to either the metal or the ligand without the aid of techniques like spectroelectrochemistry.

Research on analogous Schiff base complexes has shown that the redox potentials can be tuned by modifying the substituents on the ligand or by changing the metal ion. This tunability is a key feature that makes these complexes attractive for applications in catalysis, sensing, and materials science.

Table 3: General Redox Behavior of this compound and its Metal Complexes

| Compound/Complex | Expected Redox Process | Influencing Factors |

| This compound | Oxidation of the phenolic group | Substituent effects, solvent, pH |

| Metal-3-(Benzhydrylidene-amino)-phenol Complex | Ligand-centered oxidation/reduction | Nature of the metal ion, coordination geometry |

| Metal-centered oxidation/reduction | Nature of the ligand, coordination geometry |

Spectroscopic Techniques for the Structural Elucidation of 3 Benzhydrylidene Amino Phenol and Its Metal Derivatives

Infrared and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying key functional groups and understanding the coordination environment in 3-(Benzhydrylidene-amino)-phenol and its metal derivatives.

Analysis of Azomethine (C=N) and Phenolic (O-H) Vibrational Modes

The infrared spectrum of this compound, a type of Schiff base, is characterized by specific vibrational modes corresponding to its primary functional groups. The stretching vibration of the azomethine group (C=N) is a key diagnostic peak, typically appearing in the range of 1660-1608 cm⁻¹. msu.eduresearchgate.net The exact frequency can be influenced by the electronic environment and conjugation within the molecule.

Another crucial vibrational mode is that of the phenolic hydroxyl (O-H) group. This typically manifests as a broad band in the region of 3500-3200 cm⁻¹, with its broadness attributed to hydrogen bonding. msu.eduarcjournals.org The C-N stretching vibration is also an important feature, with aromatic amines generally showing a strong band between 1335-1250 cm⁻¹. orgchemboulder.com

Interactive Table: Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3500-3200 (broad) |

| Azomethine C=N | Stretching | 1660-1608 |

| Aromatic C-N | Stretching | 1335-1250 |

| N-H | Bending (if applicable) | 1650-1580 |

Spectroscopic Signatures of Metal-Nitrogen and Metal-Oxygen Coordination

The deprotonation of the phenolic hydroxyl group and subsequent coordination of the oxygen atom to the metal is confirmed by the disappearance of the broad O-H stretching band. arcjournals.org Concurrently, new, non-ligand bands appear in the lower frequency region of the spectrum. These bands are attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. The M-N stretching vibrations are typically observed in the range of 473-493 cm⁻¹, while M-O stretching vibrations appear between 574-590 cm⁻¹. arcjournals.org

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

Proton and Carbon Chemical Shift Analysis for Structural Confirmation

In the ¹H NMR spectrum of this compound, the proton of the phenolic hydroxyl group (O-H) typically appears as a broad singlet at a downfield chemical shift, often in the range of 9-12 ppm, due to hydrogen bonding. researchgate.net The aromatic protons of the benzhydrylidene and phenol (B47542) rings will exhibit complex multiplet patterns in the aromatic region, generally between 6.5 and 8.0 ppm. The chemical shift of the azomethine proton (CH=N), if present, would also be a key indicator.

The ¹³C NMR spectrum provides complementary information. The carbon of the azomethine group (C=N) is expected to resonate in the range of 160-170 ppm. The carbon atom attached to the phenolic hydroxyl group (C-O) will also have a characteristic chemical shift, typically around 150-160 ppm. The remaining aromatic carbons will appear in the 110-140 ppm region.

Interactive Table: Expected NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Phenolic O-H | 9.0 - 12.0 (broad) |

| ¹H | Aromatic H | 6.5 - 8.0 |

| ¹³C | Azomethine C=N | 160 - 170 |

| ¹³C | Phenolic C-O | 150 - 160 |

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying the effects of metal coordination on the electronic structure of this compound.

The UV-Vis spectrum of the free ligand is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. docbrown.info The π → π* transitions, associated with the aromatic rings and the C=N double bond, typically appear at shorter wavelengths (higher energy). The n → π* transition, involving the non-bonding electrons on the nitrogen atom of the azomethine group, occurs at longer wavelengths (lower energy). For phenol itself, an absorption maximum is observed around 275 nm. docbrown.info

Lack of Available Data Prevents a Detailed Analysis of this compound and Its Metal Derivatives

A thorough search of available scientific literature and chemical databases has revealed a significant lack of specific experimental data for the chemical compound this compound and its corresponding metal complexes. This absence of foundational research, including spectroscopic and structural characterization, makes it impossible to construct the detailed and data-rich article as requested.

The inquiry specified a comprehensive examination of the compound's spectroscopic and structural properties, including:

Electronic Absorption Characteristics and Chromophoric Behavior: This would require UV-Vis spectroscopic data (λmax values) to understand the electronic transitions (π→π, n→π) within the molecule and its complexes.

Investigation of Charge Transfer Transitions: Analysis of Metal-to-Ligand (MLCT) or Ligand-to-Metal (LMCT) charge transfer bands is crucial for understanding the electronic structure of the metal derivatives.

Mass Spectrometry and Elemental Microanalysis: These techniques provide essential data for confirming the molecular weight and elemental composition, thereby verifying the identity of the synthesized compounds.

Advanced Spectroscopic and Diffraction Methods: Techniques such as X-ray Crystallography are indispensable for the definitive determination of the three-dimensional molecular structure. Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are vital for characterizing complexes with unpaired electrons, providing insight into the metal ion's oxidation state and coordination environment.

Despite extensive searches for synthesis and characterization studies involving this compound, no specific data sets pertaining to these analytical techniques could be located. While the literature contains abundant information on other Schiff base compounds, including isomers such as those derived from 2-aminophenol (B121084) or 4-aminophenol, and those formed from different aldehydes and ketones, this information is not directly applicable to the requested subject. The unique structural arrangement of the 3-hydroxy-substituted phenyl ring in this compound would lead to distinct spectroscopic and structural properties that cannot be accurately inferred from its isomers or other related compounds.

Consequently, without primary data from experimental studies on this compound and its metal complexes, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detail. The creation of the specified data tables and in-depth discussion for each section of the outline is unachievable.

Further research and primary experimental work are required to elucidate the properties of this specific compound before a comprehensive scientific article can be written.

Computational Chemistry and Theoretical Modeling of 3 Benzhydrylidene Amino Phenol Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(Benzhydrylidene-amino)-phenol, DFT studies are instrumental in predicting its geometry, electronic properties, and spectroscopic behavior.

Prediction of Molecular Geometries and Electronic Structures

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. The geometry optimization process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For Schiff bases derived from aminophenols, the planarity of the molecule is a key feature, often influenced by the substituents. researchgate.net In this compound, the two phenyl rings of the benzhydrylidene group are expected to be non-coplanar with the phenol (B47542) ring due to steric hindrance.

The electronic structure, including the distribution of electron density, can also be elucidated. The presence of the hydroxyl (-OH) group and the imine (-C=N-) group significantly influences the electronic properties. rsc.org The nitrogen atom of the imine group possesses a lone pair of electrons in a sp² hybridized orbital, which is a key feature of Schiff bases. nih.gov

Table 1: Predicted Geometrical Parameters for this compound Analogs from DFT Studies

| Parameter | Typical Value (for analogous Schiff bases) | Reference |

| C=N Bond Length | 1.28 - 1.35 Å | rsc.orgnih.gov |

| C-N Bond Length | 1.40 - 1.45 Å | rsc.orgnih.gov |

| C-O Bond Length | 1.35 - 1.39 Å | rsc.orgnih.gov |

| C=N-C Bond Angle | 118 - 125° | rsc.orgnih.gov |

| Dihedral Angle (Phenyl-Imine) | Varies significantly with substituents | researchgate.net |

Note: The values presented are typical for Schiff bases containing phenol and phenyl rings and are intended to be illustrative for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap) is a significant parameter for assessing the kinetic stability and reactivity of a molecule. A smaller energy gap generally implies higher reactivity. nih.gov

For Schiff bases derived from aminophenols, the HOMO is typically localized on the phenol ring and the nitrogen atom of the imine group, reflecting their electron-rich nature. The LUMO, on the other hand, is often distributed over the benzhydrylidene part of the molecule. This distribution suggests a potential for intramolecular charge transfer from the phenol moiety to the benzhydrylidene group upon electronic excitation.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity.

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for Aminophenol Schiff Base Analogs

| Parameter | Representative Value (for analogous Schiff bases) | Reference |

| HOMO Energy | -5.5 to -6.5 eV | rsc.orgnih.gov |

| LUMO Energy | -1.0 to -2.0 eV | rsc.orgnih.gov |

| HOMO-LUMO Gap (E_gap) | 3.5 to 4.5 eV | rsc.orgnih.gov |

| Chemical Hardness (η) | 1.7 to 2.3 eV | rsc.org |

| Electronegativity (χ) | 3.5 to 4.5 eV | rsc.org |

| Electrophilicity Index (ω) | 1.5 to 2.5 eV | rsc.org |

Note: These values are based on studies of analogous aminophenol Schiff bases and serve as an estimation for this compound.

Simulation of Vibrational and Electronic Spectra

DFT calculations can simulate vibrational spectra (Infrared and Raman), which can be compared with experimental data to confirm the molecular structure. The calculated vibrational frequencies correspond to specific molecular motions, such as stretching and bending of bonds. For this compound, characteristic vibrational frequencies would include the O-H stretch of the phenol group, the C=N stretch of the imine, and various C-H and C=C stretching and bending modes of the aromatic rings. researchgate.net

Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). The calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions. For Schiff bases, the absorption spectra typically show bands corresponding to π-π* transitions within the aromatic rings and n-π* transitions involving the imine group. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and intermolecular interactions.

Conformational Dynamics and Intramolecular Interactions

MD simulations can explore the different conformations that this compound can adopt due to the rotation around its single bonds. nih.govresearchgate.net The flexibility of the molecule, particularly the rotation of the phenyl rings and the phenol group, can be analyzed. These simulations can reveal the most populated conformations and the energy barriers between them. Intramolecular hydrogen bonding, for instance between the phenolic hydrogen and the imine nitrogen, can significantly influence the conformational preferences and stability.

Exploration of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In a condensed phase, this compound molecules interact with each other and with solvent molecules. MD simulations are well-suited to explore these intermolecular interactions.

Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor, while the nitrogen atom of the imine group and the oxygen atom can act as hydrogen bond acceptors. These interactions are crucial in determining the packing of the molecules in the solid state and their solvation in protic solvents. nih.gov

π-π Stacking: The multiple aromatic rings in this compound can lead to significant π-π stacking interactions between molecules. These non-covalent interactions play a vital role in the self-assembly and crystal packing of aromatic compounds. nih.govmdpi.com The simulations can provide information on the preferred orientation (e.g., parallel-displaced or T-shaped) and the interaction energies of these stacked arrangements.

Topological Analysis of Electron Density (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, it is possible to identify key interactions that govern the supramolecular assembly. For this compound, while a specific crystal structure and corresponding analysis may not be widely published, data from structurally analogous phenol-containing Schiff bases allow for a detailed prediction of its interaction profile.

The analysis of related compounds reveals that the crystal packing is typically dominated by a combination of hydrogen bonds and van der Waals forces. The most significant intermolecular contacts are expected to be H···H, C···H/H···C, and O···H/H···O interactions. The dnorm map would likely show distinct red spots, indicating close contacts, particularly involving the phenolic hydroxyl group and the imine nitrogen, which are prime sites for hydrogen bonding.

A representative breakdown of the percentage contributions of various intermolecular contacts to the total Hirshfeld surface for a phenol-containing Schiff base is presented in the table below. These values are based on published data for analogous structures and provide a reasonable approximation for this compound. nih.govresearchgate.net

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 30 - 55 |

| C···H/H···C | 20 - 35 |

| O···H/H···O | 10 - 25 |

| N···H/H···N | 1 - 5 |

| C···C | < 5 |

| Other | < 3 |

This quantitative analysis highlights the importance of various weak interactions in the solid-state architecture of this compound, providing a comprehensive picture of its crystal packing. The interplay of these forces dictates the physical properties of the compound in its crystalline form.

Reaction Mechanism Studies through Computational Approaches

The synthesis of this compound, a Schiff base, typically proceeds through the condensation reaction of benzophenone (B1666685) and 3-aminophenol (B1664112). Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of Schiff base formation. eijppr.com The reaction is generally understood to occur in two main, reversible steps:

Formation of a Carbinolamine Intermediate: The reaction initiates with the nucleophilic attack of the amino group of 3-aminophenol on the carbonyl carbon of benzophenone. This step leads to the formation of a tetrahedral intermediate known as a carbinolamine. Computational models suggest that this step can be facilitated by a proton transfer, which may be assisted by a solvent molecule or another molecule of the amine acting as a catalyst. eijppr.com

Studies on similar reactions have shown that the presence of an acid or base catalyst can significantly lower the activation energies of these steps. eijppr.com In the absence of an external catalyst, the reaction may proceed, but at a slower rate. Computational models can simulate these catalytic effects and predict the most favorable reaction pathway. For the reaction between benzophenone and 3-aminophenol, theoretical calculations would help in understanding the energetics of the reaction, the stability of the carbinolamine intermediate, and the transition state structures, thereby providing a complete mechanistic picture.

In Silico Ligand-Target Interaction Studies (e.g., Molecular Docking for chemical processes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interactions of small molecules with biological macromolecules, such as enzymes, or to investigate their potential role in various chemical processes. In the context of this compound, molecular docking can be employed to explore its potential as an inhibitor for enzymes or as a chelating agent in chemical processes.

As a case study, we can consider the hypothetical docking of this compound into the active site of urease, an enzyme that has been a target for Schiff base inhibitors. nih.gov The goal of such a study would be to predict the binding affinity and the specific interactions that stabilize the ligand-enzyme complex. The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein (urease), followed by running a docking algorithm that samples a large number of possible binding poses and scores them based on a scoring function.

The results of a molecular docking study are typically presented in a table that includes the binding energy (or docking score), the predicted inhibition constant (Ki), and the key interacting amino acid residues in the active site. A lower binding energy indicates a more stable complex and potentially a more potent inhibitor.

Below is a hypothetical data table summarizing the results of a molecular docking study of this compound and a reference inhibitor with urease.

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues |

| This compound | -8.5 | 1.5 | HIS-136, HIS-246, GLY-277, ASP-360 |

| Acetohydroxamic acid (Reference) | -4.2 | 45.0 | HIS-136, LYS-217, ALA-363 |

The hypothetical results suggest that this compound could form a stable complex with urease, primarily through hydrogen bonding with key histidine and aspartate residues in the active site. The benzhydrylidene and phenol rings may also participate in hydrophobic and π-π stacking interactions with other residues, further stabilizing the binding. Such in silico studies are invaluable for guiding the design and synthesis of new functional molecules for specific chemical and biological applications. nih.govnih.gov

Reaction Mechanisms and Transformations of 3 Benzhydrylidene Amino Phenol

Kinetics and Thermodynamics of Imine Bond Formation and Hydrolysis

The mechanism involves several key steps:

Nucleophilic Attack: The nitrogen atom of 3-aminophenol (B1664112) attacks the electrophilic carbonyl carbon of benzophenone (B1666685). libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine. libretexts.org

Protonation of Hydroxyl Group: The oxygen of the carbinolamine is protonated by an acid catalyst, converting the hydroxyl group into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base (such as a water molecule or another amine) removes the proton from the nitrogen to yield the final imine product. libretexts.org

The kinetics of imine formation and its reverse reaction, hydrolysis, are highly dependent on the pH of the medium. The reaction rate is typically maximal in weakly acidic conditions, around pH 4-5. libretexts.org At very low pH, most of the amine reactant exists in its protonated, non-nucleophilic ammonium (B1175870) form, which slows down the initial attack on the carbonyl. libretexts.org At high pH, there is insufficient acid to catalyze the protonation of the carbinolamine's hydroxyl group, making the elimination of water the rate-limiting step. libretexts.org

From a thermodynamic perspective, imine formation in aqueous solutions can be unfavorable, with the equilibrium often favoring the hydrolysis back to the starting amine and carbonyl compound. acs.org The stability of the imine can be influenced by the structure of the reactants and the reaction conditions. ulethbridge.ca The reverse reaction, hydrolysis, follows the principle of microscopic reversibility, proceeding through the same intermediates via protonation of the imine nitrogen, nucleophilic attack by water, and subsequent collapse of the carbinolamine intermediate. masterorganicchemistry.com

| Strongly Basic (pH > 10) | Insufficient acid catalyst | Dehydration of carbinolamine is very slow | Very Slow |

Electrophilic Aromatic Substitution on the Phenol (B47542) Moiety

The phenol ring of 3-(Benzhydrylidene-amino)-phenol is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two directing groups: the hydroxyl (-OH) group and the N-benzhydrylideneamino [-N=C(Ph)₂] group. researchgate.net The interplay of their electronic and steric effects determines the regioselectivity of reactions like halogenation, nitration, or sulfonation.

The hydroxyl group is a powerful activating group and a strong ortho-, para-director. organicchemistrytutor.com It donates electron density into the aromatic ring via a strong resonance effect (+M), significantly stabilizing the positively charged Wheland intermediate formed during the substitution at these positions. ulethbridge.ca

Substitution is therefore most likely to occur at the positions ortho and para to the hydroxyl group (C2, C4, and C6).

C4 (para to -OH, meta to imine): This position is strongly activated by the -OH group and is sterically accessible. It is a likely site for substitution.

C6 (ortho to -OH, ortho to imine): This position is also strongly activated by the hydroxyl group. However, it may experience significant steric hindrance from the bulky benzhydrylidene unit, potentially reducing its reactivity compared to the C4 position.

C2 (ortho to -OH, meta to imine): This position is activated by the -OH group and is less sterically hindered than the C6 position, making it another probable site for substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position on Phenol Ring | Relation to -OH | Relation to -N=C(Ph)₂ | Electronic Effect | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|---|

| C2 | ortho | meta | Activated | Moderate | High |

| C4 | para | meta | Strongly Activated | Low | Very High |

| C5 | meta | para | Deactivated | Low | Very Low |

| C6 | ortho | ortho | Activated | High | Moderate to Low |

Nucleophilic Attack and Addition Reactions on the Azomethine Group

The carbon-nitrogen double bond (azomethine group) in this compound is electrophilic at the carbon atom and susceptible to nucleophilic attack. youtube.com This reactivity is analogous to that of a carbonyl group, although generally less pronounced because nitrogen is less electronegative than oxygen. redalyc.org This allows for a range of addition reactions that convert the imine into a secondary amine derivative.

Common nucleophilic additions include:

Reduction to Secondary Amines: The imine can be readily reduced to the corresponding secondary amine, 3-(benzhydrylamino)-phenol. This transformation is commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, selectively reducing the imine bond without affecting the aromatic rings. researchgate.netyoutube.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the imine carbon, followed by protonation of the resulting nitrogen anion during workup. youtube.commasterorganicchemistry.com

Addition of Organometallic Reagents: Carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add to the azomethine carbon. researchgate.nettcichemicals.com This reaction is a powerful method for forming new carbon-carbon bonds and synthesizing α-substituted amines. youtube.com For example, reacting this compound with methylmagnesium bromide would yield 3-((1,1-diphenylethyl)amino)phenol after acidic workup. masterorganicchemistry.comyoutube.com

Table 3: Nucleophilic Addition Reactions at the Azomethine Group

| Nucleophile | Reagent Example | Product Type | Resulting Functional Group |

|---|---|---|---|

| Hydride Ion | Sodium Borohydride (NaBH₄) | Secondary Amine | -NH-CH(Ph)₂ |

| Alkyl Anion | Methylmagnesium Bromide (CH₃MgBr) | α-Substituted Secondary Amine | -NH-C(CH₃)(Ph)₂ |

| Aryl Anion | Phenyllithium (C₆H₅Li) | α-Substituted Secondary Amine | -NH-C(C₆H₅)(Ph)₂ |

| Water | H₂O (in acidic medium) | Hydrolysis Products | 3-Aminophenol + Benzophenone |

Derivatization Strategies at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is an excellent site for chemical modification, allowing for the synthesis of a wide array of derivatives. The most common strategies involve converting the hydroxyl group into an ether or an ester, which can alter the compound's physical and chemical properties.

Etherification: Ethers can be prepared via reactions like the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form the more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form an aryl ether.

Esterification: Phenolic esters are typically formed by reacting the phenol with an acylating agent such as an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). For instance, reaction with acetyl chloride would yield 3-(benzhydrylidene-amino)phenyl acetate. The use of isonicotinoyl chloride has been reported for the rapid derivatization of phenolic hydroxyl groups. nih.gov Another approach involves using reagents like p-bromophenacyl bromide for derivatization. wikipedia.org

These derivatization methods are crucial for creating libraries of related compounds for further study and application. researchgate.netacs.org

Table 4: Examples of Derivatization at the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Base/Catalyst | Product Functional Group |

|---|---|---|---|

| Etherification | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Methoxy (-OCH₃) |

| Etherification | Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | Benzyloxy (-OCH₂Ph) |

| Esterification | Acetyl Chloride (CH₃COCl) | Pyridine | Acetate (-OCOCH₃) |

| Esterification | Benzoic Anhydride ((PhCO)₂O) | 4-DMAP | Benzoate (-OCOPh) |

Chemical Transformations Involving the Benzhydrylidene Unit

The benzhydrylidene unit, with its two phenyl rings and its connection to the imine nitrogen, also presents opportunities for chemical transformations, although these are generally less common than reactions at the other functional groups.

Photochemical Reactions: Benzophenone and its derivatives, including imines, are known to be photochemically active. chemimpex.com Upon irradiation with UV light, benzophenone imine can undergo photoreduction in the presence of a hydrogen donor like 2-propanol. acs.orgacs.org This reaction proceeds through an excited triplet state and can lead to the formation of the reduced product, benzhydrylamine, along with other condensation products. acs.org Similar photochemical reactivity could be expected for this compound.

Cycloaddition Reactions: The imine double bond can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder type reactions). nih.gov This provides a pathway to construct six-membered nitrogen-containing heterocyclic rings. nih.gov

Reactions on the Phenyl Rings: The two phenyl rings of the benzhydrylidene group are standard aromatic rings. They are significantly less reactive towards electrophilic aromatic substitution than the highly activated phenol ring. Reactions such as halogenation or nitration would require harsh conditions and would likely lead to a mixture of products, with substitution occurring preferentially on the more activated phenol ring first.

Advanced Materials Science Applications of 3 Benzhydrylidene Amino Phenol and Its Derivatives

Development of Chemo-sensors and Optoelectronic Materials

Derivatives of 3-(Benzhydrylidene-amino)-phenol are highly effective in creating chemo-sensors, which are molecules designed to detect specific chemical species. The core structure, containing a phenolic hydroxyl group (-OH) and an imine group (-C=N-), allows these compounds to act as binding sites for metal ions. acs.org This interaction often leads to a noticeable change in the compound's optical properties, such as its color or fluorescence, signaling the presence of the targeted ion. acs.org

Schiff base compounds are widely utilized as fluorescent probes for detecting a range of metal ions, including aluminum (Al³⁺), copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). nih.gov The detection mechanism frequently involves processes like Photo-induced Electron Transfer (PET), where the binding of a metal ion alters the electronic state of the molecule and "turns on" its fluorescence. nih.govtandfonline.com For example, a Schiff base sensor can be designed to be weakly fluorescent on its own but become highly emissive upon complexation with an Al³⁺ ion, a change that is easily measured. tandfonline.com The specific design of the Schiff base, including the aromatic groups attached, allows for the tuning of these properties to create highly selective and sensitive sensors for specific environmental or biological applications. nih.govrsc.org

Beyond sensing, these materials are also explored for their potential in optoelectronics. The inherent electronic structure of these molecules facilitates intramolecular charge transfer (ICT), a property that is crucial for developing materials used in devices like organic light-emitting diodes (OLEDs).

Table 1: Examples of Schiff Base Chemosensor Applications

| Derivative Type | Analyte Detected | Common Sensing Mechanism | Potential Application |

|---|---|---|---|

| Coumarin-based Schiff Base | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF), Inhibition of PET | Environmental water monitoring |

| Salicylaldehyde-based Schiff Base | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Biological imaging |

| Naphthalene-based Schiff Base | Cu²⁺ | Colorimetric change | Industrial process monitoring |

| Chromone-based Schiff Base | Fe³⁺, V⁵⁺ | Colorimetric change | Aqueous solution analysis. nih.gov |

Incorporation into Polymeric and Composite Materials

The integration of this compound and its derivatives into polymers and composites can significantly enhance material properties. The reactive phenolic group allows these molecules to be chemically bonded into polymer chains, either as part of the main backbone or as a side group.

This incorporation can lead to the development of high-performance polymers with superior thermal stability and mechanical strength. The rigid structure of the benzhydrylidene group contributes to the stiffness and heat resistance of the resulting polymer, making it suitable for demanding applications in the aerospace and electronics industries.

In composite materials, these Schiff base compounds can act as a bridge between the polymer matrix and functional fillers, such as boron nitride or alumina. researchgate.net This improved interfacial adhesion is critical for creating materials with high thermal conductivity, which are essential for heat dissipation in electronic components like LED lighting and automotive parts. researchgate.net For instance, adding functionalized fillers to a phenol-formaldehyde resin can substantially increase the thermal conductivity of the resulting composite. researchgate.net

Role in Catalysis and Coordination Polymers

The nitrogen and oxygen atoms in this compound and related Schiff bases are excellent at binding to metal ions, forming stable complexes. nih.gov This property is leveraged in the field of catalysis, where these metal-Schiff base complexes can act as highly efficient catalysts for a variety of organic reactions, including oxidations and reductions. nih.govresearchgate.net

For example, metal complexes involving Schiff bases have been shown to catalyze the oxidation of aniline (B41778) with high selectivity. nih.gov The performance of the catalyst can be fine-tuned by changing the metal ion (e.g., copper, nickel, iron) or by modifying the structure of the Schiff base ligand itself. nih.govacs.org These catalysts are valuable in chemical synthesis for their ability to drive reactions under mild conditions, often with high efficiency. researchgate.net

Furthermore, these Schiff base units can be used as building blocks to construct coordination polymers or metal-organic frameworks (MOFs). acs.org These are highly ordered, porous materials with vast internal surface areas. Their cavities can be designed to encapsulate smaller molecules, and the framework itself can act as a heterogeneous catalyst, which is easily separated from the reaction mixture. researchgate.net Such materials have shown promise in applications ranging from gas storage to the catalytic oxidation of environmental pollutants. researchgate.net

Emerging Applications in Niche Functional Materials

Researchers are continuously exploring new and innovative uses for this compound and its derivatives in specialized functional materials. One promising area is in the development of materials for non-linear optics (NLO). The specific electronic structure of these molecules can lead to a strong NLO response, which is a property sought after for applications in high-speed optical switches and data processing.

Another novel application is the creation of molecular switches. The carbon-nitrogen double bond in the Schiff base can undergo reversible isomerization (a change in its 3D arrangement) when exposed to stimuli like light or heat. This "switching" behavior alters the molecule's properties and can be harnessed to create smart materials that respond to their environment.

Additionally, the inherent fluorescence of some of these compounds makes them candidates for use as dyes in advanced imaging technologies and as active components in spin coating applications for creating thin films. nih.gov Their versatility also extends to their use in the synthesis of complex organic frameworks and as intermediates in asymmetric catalysis, where creating a specific-handedness of a molecule is critical. youtube.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aluminum ion (Al³⁺) |

| Copper ion (Cu²⁺) |

| Iron ion (Fe³⁺) |

| Vanadium ion (V⁵⁺) |

| Zinc ion (Zn²⁺) |

| Aniline |

| Boron Nitride |

| Alumina |

Q & A

Q. Can this compound serve as a precursor for photoactive materials?

- Methodology :

- Synthesize derivatives with extended conjugation (e.g., nitro or methoxy substituents) and measure fluorescence quantum yields (λ_ex = 365 nm).

- Assess photostability under UV light (λ = 254 nm) over 24 hrs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。